molecular formula C6H3BrFI B056243 4-Bromo-1-fluoro-2-iodobenzene CAS No. 116272-41-4

4-Bromo-1-fluoro-2-iodobenzene

Cat. No. B056243
M. Wt: 300.89 g/mol
InChI Key: JNETZJWWXCLUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04870218

Procedure details

A solution of sodium nitrite (1.71 g) in water (4 cm3) was added dropwise to a stirred mixture of 5-bromo-2-fluoroaniline (4.5 g), water (15 cm3), ice (15 g) and concentrated sulphuric acid (1.8 cm3) at a temperature maintained at 0°-5° C. The reaction mixture was stirred for 30 minutes, and further concentrated sulphuric acid (0.4 cm3) added. The resultant solution, containing 5-bromo-2-fluorobenzenediazonium sulphate, was then added dropwise to a solution of potassium iodide (4.23 g) in water (10 cm3) at a temperatue of 5°-6° C.; vigorous effervescence was observed during the addition. When the addition was complete, the reaction mixture was allowed to warm to the ambient temperature (22° C.) and was then extracted twice with diethyl ether. The combined extracts were washed successively with brine and sodium thiosulphate solutions, dried over anhydrous magnesium sulphate, filtered and concentrated by evaporation of the solvent under reduced pressure. The residual oil was purified by flash column chromatography, using a silica gel support and eluting with petroleum ether (boiling range 40°-60° C.) containing 4% by volume diethyl ether, to give 4-bromo-1-fluoro-2-iodobenzene (4.63 g) as a colourless oil.
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
5-bromo-2-fluorobenzenediazonium sulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.23 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[Br:5][C:6]1[CH:7]=[CH:8][C:9]([F:13])=[C:10]([CH:12]=1)N.S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.BrC1C=CC(F)=C([N+]#N)C=1.BrC1C=CC(F)=C([N+]#N)C=1.[I-:44].[K+]>O>[Br:5][C:6]1[CH:7]=[CH:8][C:9]([F:13])=[C:10]([I:44])[CH:12]=1 |f:0.1,4.5.6,7.8|

Inputs

Step One
Name
Quantity
1.71 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4.5 g
Type
reactant
Smiles
BrC=1C=CC(=C(N)C1)F
Name
ice
Quantity
15 g
Type
reactant
Smiles
Name
Quantity
1.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
5-bromo-2-fluorobenzenediazonium sulphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].BrC=1C=CC(=C(C1)[N+]#N)F.BrC=1C=CC(=C(C1)[N+]#N)F
Step Four
Name
Quantity
4.23 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 0°-5° C
ADDITION
Type
ADDITION
Details
vigorous effervescence was observed during the addition
ADDITION
Type
ADDITION
Details
When the addition
EXTRACTION
Type
EXTRACTION
Details
was then extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed successively with brine and sodium thiosulphate solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with petroleum ether (boiling range 40°-60° C.)
ADDITION
Type
ADDITION
Details
containing 4% by volume diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)F)I
Measurements
Type Value Analysis
AMOUNT: MASS 4.63 g
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.